

Technical Guide to the Spectroscopic Characterization of 1-Boc-4-(4-methylphenyl)piperazine

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Compound of Interest

Compound Name: 1-Boc-4-(4-methylphenyl)piperazine

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Abstract: This document provides an in-depth technical guide on the spectroscopic characterization of tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate, commonly known as **1-Boc-4-(4-methylphenyl)piperazine**. Aimed at researchers, scientists, and professionals in drug development, this guide synthesizes predictive data with fundamental spectroscopic principles to offer a comprehensive analytical profile of the compound. We will explore its signature features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing insights into spectral interpretation and standard data acquisition protocols.

Introduction and Molecular Structure

1-Boc-4-(4-methylphenyl)piperazine is a common intermediate in medicinal chemistry, frequently used in the synthesis of pharmacologically active agents. The piperazine moiety is a privileged scaffold in drug discovery, and the Boc (tert-butoxycarbonyl) protecting group allows for selective functionalization at the otherwise reactive secondary amine. The 4-methylphenyl (p-tolyl) group provides a lipophilic aromatic handle for further molecular elaboration.

Accurate structural confirmation and purity assessment are critical for its use in synthesis. Spectroscopic methods provide a definitive, non-destructive means to achieve this. This guide details the expected spectroscopic data for this compound, offering a benchmark for its identification.

The structure consists of a central piperazine ring, protected at the N1 position with a Boc group and substituted at the N4 position with a p-tolyl group.

Caption: Molecular Structure of **1-Boc-4-(4-methylphenyl)piperazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H) and carbon (¹³C) atoms.[1][2]

¹H NMR Spectroscopy: Analysis and Interpretation

Proton NMR (¹H NMR) reveals the electronic environment of each unique proton in the molecule. The chemical shift (δ) is influenced by shielding (electron-donating groups) and deshielding (electron-withdrawing groups) effects.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Rationale |
|-------------------------------------|--------------|-------------|-------------------------------|---|
| ~ 7.12 | d | 2H | Ar-H (ortho to N) | Aromatic protons on a p-disubstituted ring, appearing as a doublet. |
| ~ 6.88 | d | 2H | Ar-H (meta to N) | Aromatic protons coupled to the other set, shifted slightly upfield. |
| ~ 3.60 | t | 4H | N-CH ₂ (Boc side) | Protons on carbons adjacent to the Boc-protected nitrogen. |
| ~ 3.15 | t | 4H | N-CH ₂ (Aryl side) | Protons on carbons adjacent to the nitrogen connected to the aromatic ring. |
| ~ 2.29 | s | 3H | Ar-CH ₃ | Methyl protons on the aromatic ring, appearing as a singlet. |

| ~ 1.48 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, highly shielded and appearing as a sharp singlet. |

Note: Multiplicities are simplified (t = triplet, d = doublet, s = singlet). In reality, the piperazine protons may appear as complex multiplets or broad triplets.

¹³C NMR Spectroscopy: Analysis and Interpretation

Carbon-13 NMR provides a count of the non-equivalent carbon atoms in a molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data (126 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Assignment | Rationale |
|----------------------------------|---|---|
| ~ 154.9 | C=O (Boc) | Carbonyl carbon of the carbamate group, highly deshielded. |
| ~ 149.2 | Ar-C (C-N) | Aromatic carbon directly attached to the piperazine nitrogen. |
| ~ 129.8 | Ar-C (C-CH ₃) | Quaternary aromatic carbon attached to the methyl group. |
| ~ 129.6 | Ar-CH | Aromatic methine carbons meta to the nitrogen. |
| ~ 116.5 | Ar-CH | Aromatic methine carbons ortho to the nitrogen. |
| ~ 80.0 | -C(CH ₃) ₃ (Boc) | Quaternary carbon of the tert-butyl group. |
| ~ 50.5 | N-CH ₂ (Aryl side) | Piperazine carbons adjacent to the aromatic ring. |
| ~ 44.2 | N-CH ₂ (Boc side) | Piperazine carbons adjacent to the Boc-protected nitrogen. |
| ~ 28.4 | -C(CH ₃) ₃ (Boc) | Equivalent methyl carbons of the tert-butyl group. |

| ~ 20.4 | Ar-CH₃ | Methyl carbon on the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.^[3] Specific covalent bonds absorb IR radiation at characteristic frequencies, causing them to vibrate.^[4]

Predicted IR Absorption Frequencies (Thin Film)

| Wavenumber (cm ⁻¹) | Intensity | Bond Vibration | Functional Group |
|-----------------------------------|-----------|----------------|---|
| ~ 2975-2850 | Strong | C-H stretch | Aliphatic (Piperazine, Boc, -CH ₃) |
| ~ 1695 | Strong | C=O stretch | Amide/Carbamate (Boc group) |
| ~ 1515 | Medium | C=C stretch | Aromatic Ring |
| ~ 1240 | Strong | C-N stretch | Aryl-Alkyl Amine |

| ~ 1170 | Strong | C-O stretch | Carbamate (Boc group) |

The most prominent and diagnostic peak is the strong carbonyl (C=O) absorption around 1695 cm⁻¹, which is a hallmark of the Boc protecting group.^[5] The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule's overall structure.^[6]

Mass Spectrometry (MS)

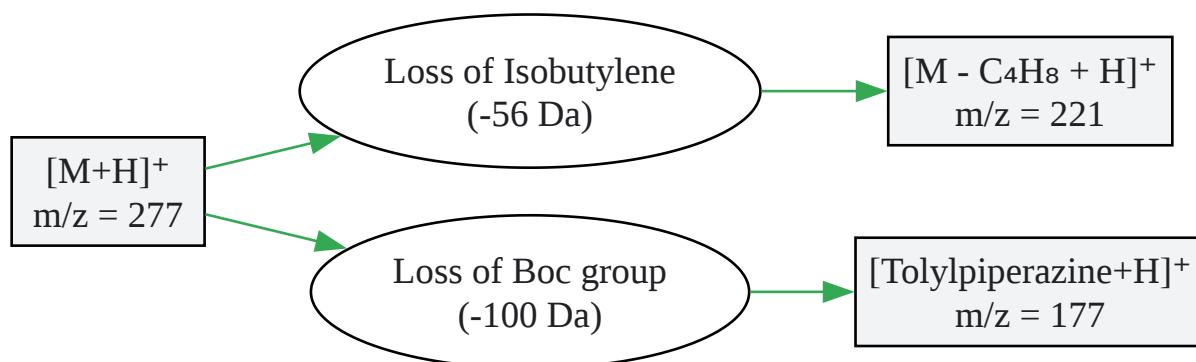
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.^[7] For this compound, a soft ionization technique like Electrospray Ionization (ESI) is common, which typically yields the protonated molecule [M+H]⁺.^{[8][9]}

Predicted Mass Spectrometry Data (ESI-MS)

| m/z Value | Ion | Rationale |
|-----------|------------------|---|
| 277.2 | $[M+H]^+$ | Protonated molecular ion (Calculated for $C_{16}H_{25}N_2O_2^+ : 277.1965$) |
| 221.1 | $[M-C_4H_8+H]^+$ | Loss of isobutylene (56 Da) from the Boc group. [10] |
| 177.1 | $[M-Boc+H]^+$ | Loss of the entire Boc group (100 Da), leaving the p- tolylpiperazine fragment. |

| 176.1 | $[M-Boc]^+$ | p-tolylpiperazine radical cation. |

The fragmentation is dominated by the facile cleavage of the Boc group, which is a characteristic pathway for N-Boc protected amines.[\[11\]](#)[\[12\]](#)



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Caption: Plausible ESI-MS fragmentation pathway for **1-Boc-4-(4-methylphenyl)piperazine**.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[13] Ensure the solid is fully dissolved to avoid spectral artifacts.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - Tune and shim the instrument on the sample to maximize magnetic field homogeneity.
 - For ^1H NMR, acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, use proton decoupling and acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ^{13}C .[14]
- Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[15]

FTIR Spectroscopy Protocol

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.[16]
 - Apply one or two drops of the solution onto a clean salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[17]
- Data Acquisition:
 - Place the salt plate in the sample holder of an FTIR spectrometer.
 - Acquire a background spectrum of the empty instrument.

- Acquire the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm^{-1} range.[18]
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[19]
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Operate the instrument in positive ion mode to detect the $[\text{M}+\text{H}]^+$ ion.
 - Acquire data over a relevant m/z range (e.g., 100-500 amu).
 - For fragmentation data (MS/MS), select the precursor ion of interest (m/z 277) and subject it to collision-induced dissociation (CID) to generate fragment ions.

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